molecular formula C12H16N2O6S2 B2911400 1-[(6-Methanesulfonylpyridin-3-yl)sulfonyl]piperidine-2-carboxylic acid CAS No. 2032564-54-6

1-[(6-Methanesulfonylpyridin-3-yl)sulfonyl]piperidine-2-carboxylic acid

Cat. No.: B2911400
CAS No.: 2032564-54-6
M. Wt: 348.39
InChI Key: RJHKNRDURHWAFT-UHFFFAOYSA-N
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Description

1-[(6-Methanesulfonylpyridin-3-yl)sulfonyl]piperidine-2-carboxylic acid is a complex organic compound with a unique structure that includes a piperidine ring, a pyridine ring, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Methanesulfonylpyridin-3-yl)sulfonyl]piperidine-2-carboxylic acid typically involves multiple steps. One common method includes the reaction of a phenylacetic acid ester with phenyl 6-methylnicotinate in the presence of a base, followed by hydrolysis and decarboxylation . Another method involves the oxidation of the resultant intermediate .

Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of automated reactors and continuous flow processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-[(6-Methanesulfonylpyridin-3-yl)sulfonyl]piperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

1-[(6-Methanesulfonylpyridin-3-yl)sulfonyl]piperidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(6-Methanesulfonylpyridin-3-yl)sulfonyl]piperidine-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-[(6-Methanesulfonylpyridin-3-yl)sulfonyl]piperidine-2-carboxylic acid is unique due to its specific combination of functional groups and ring structures

Properties

IUPAC Name

1-(6-methylsulfonylpyridin-3-yl)sulfonylpiperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O6S2/c1-21(17,18)11-6-5-9(8-13-11)22(19,20)14-7-3-2-4-10(14)12(15)16/h5-6,8,10H,2-4,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHKNRDURHWAFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C=C1)S(=O)(=O)N2CCCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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